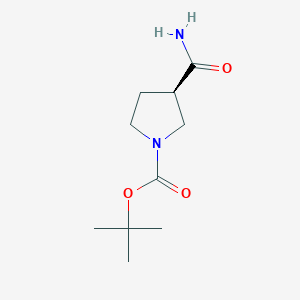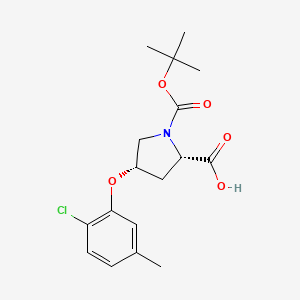
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid
Vue d'ensemble
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C17H22ClNO5 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sorption of Phenoxy Herbicides
A review by Werner, Garratt, and Pigott (2012) focuses on the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals. This study suggests that sorption can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides, indicating the environmental persistence and mobility of phenoxy compounds, which could be relevant to understanding the behavior of similar compounds in environmental contexts (Werner, Garratt, & Pigott, 2012).
Wastewater Treatment from Pesticide Production
Goodwin et al. (2018) discuss treatment options for wastewater produced by the pesticide industry, highlighting methods for removing toxic pollutants like phenoxy acids. The study emphasizes the combination of biological processes and activated carbon for effective removal, which could be relevant for handling waste from the synthesis or use of complex phenoxy derivatives (Goodwin, Carra, Campo, & Soares, 2018).
Environmental Occurrence and Toxicity of SPAs
Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), offering insights into the potential environmental and health impacts of phenolic compounds. This could provide a background for understanding the risks associated with novel phenolic compounds, including those related to "(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid" (Liu & Mabury, 2020).
Pharmacological Review of Chlorogenic Acid
A pharmacological review of chlorogenic acid, a phenolic compound, by Naveed et al. (2018), discusses its therapeutic roles and biological activities. Although not directly related, this review might provide a foundation for understanding the biological and pharmacological potentials of complex phenolic compounds, suggesting possible research directions for novel compounds (Naveed et al., 2018).
Propriétés
IUPAC Name |
(2S,4S)-4-(2-chloro-5-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO5/c1-10-5-6-12(18)14(7-10)23-11-8-13(15(20)21)19(9-11)16(22)24-17(2,3)4/h5-7,11,13H,8-9H2,1-4H3,(H,20,21)/t11-,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADDXNROPJGCQT-AAEUAGOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-methylphenoxy)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



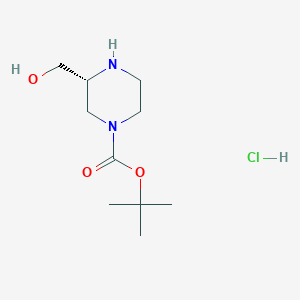
![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)
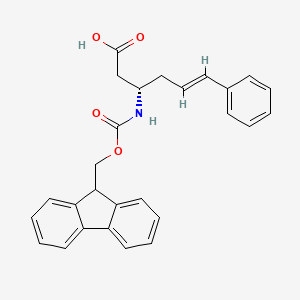
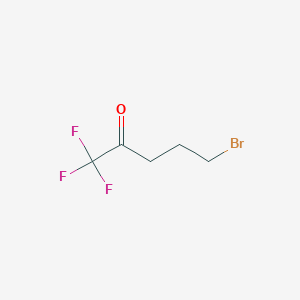
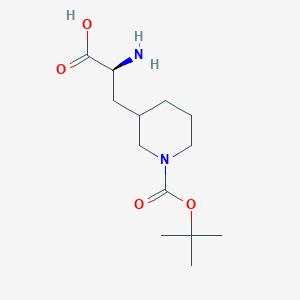

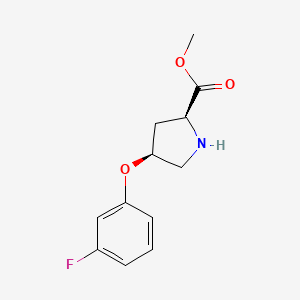
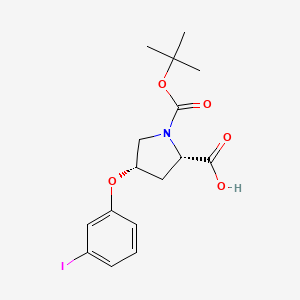

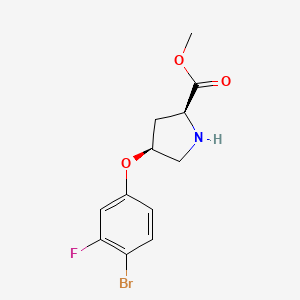
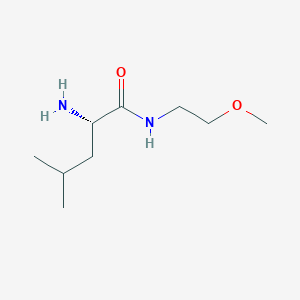
![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[3-(dimethyl-amino)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091267.png)
![Methyl (2S,4S)-4-[4-(benzyloxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3091277.png)
